2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-11-8-14(22-10-21-11)25-9-12-3-6-24(7-4-12)15-20-5-2-13(23-15)16(17,18)19/h2,5,8,10,12H,3-4,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJASNHFHVTNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common route includes the coupling of a 6-methylpyrimidin-4-yl derivative with a piperidin-1-yl intermediate. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction, facilitated by reagents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane.
Industrial Production Methods: Industrial production scales up the aforementioned lab-scale synthesis, often optimizing conditions to improve yield and reduce costs. This may involve catalytic processes and high-throughput reaction setups. Green chemistry principles are increasingly employed to minimize the environmental impact of these synthetic processes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring and its substituents participate in nucleophilic substitutions under controlled conditions:
-
Key Insight : The electron-withdrawing trifluoromethyl group at C4 enhances the electrophilicity of adjacent positions, facilitating substitutions at C2 and C6 .
Oxidation-Reduction Reactions
The methyl and piperidine groups undergo redox transformations:
-
Mechanistic Note : Oxidation of the methyl group proceeds via radical intermediates, while catalytic hydrogenation targets the pyrimidine ring’s conjugated double bonds .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
-
Example : Reaction with 3-pyridyl boronic acid under Suzuki conditions yields 2-chloro-4-(pyridin-3-yl)pyrimidine as the major product .
Acid/Base-Mediated Transformations
Hydrolysis and condensation reactions are prevalent:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Ester hydrolysis | LiOH, THF/HO (1:1), rt, 6 h | Methyl ester → carboxylic acid | 90% | |
| Amide condensation | EDCI, HOBt, DIPEA, CHCl | Formation of sulfonamide derivatives | 75% |
-
Structural Impact : Hydrolysis of the methyl ester (if present) enhances water solubility, critical for biological assays .
Functionalization of the Piperidine Moiety
The piperidine ring undergoes modifications to alter pharmacokinetic properties:
| Reaction Type | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| N-Methylation | CHI, NaH, THF, 0°C → rt | Quaternary ammonium salt formation | 85% | |
| Ring-opening | HCl (conc.), reflux | Conversion to linear amine derivatives | 40% |
Photochemical and Thermal Stability
Critical for storage and application:
| Condition | Observation | Source |
|---|---|---|
| UV light (254 nm) | Degradation via C–F bond cleavage | |
| 100°C, 24 h (solid) | Stable; no decomposition |
Key Analytical Data for Reaction Monitoring
Scientific Research Applications
Biological Applications
The compound exhibits several promising biological activities, making it a candidate for further research in therapeutic applications:
Antiviral Activity
Research indicates that compounds with similar structural features have shown potential as antiviral agents. The inhibition of viral replication mechanisms, particularly in coronaviruses, has been a focal point due to the ongoing need for effective treatments against viral infections like COVID-19 .
Neuropharmacology
Preliminary studies suggest that this compound may modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Such modulation is crucial for developing treatments for mood disorders and neurodegenerative diseases.
Antitumor Properties
In vitro assays have indicated that the compound can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways. This suggests potential applications in oncology, particularly for targeting specific cancer types .
Case Studies and Research Findings
- Antiviral Research : A study highlighted the potential of pyrimidine derivatives in inhibiting proteases essential for viral replication, suggesting that compounds like 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine could be explored for their antiviral properties against SARS-CoV and related viruses .
- Neuroprotective Effects : Research on similar piperidine derivatives has shown enhancement in neurotransmitter availability, which could lead to therapeutic strategies for treating depression and anxiety disorders .
- Cancer Treatment : A study demonstrated that certain pyrimidine derivatives can effectively induce apoptosis in various cancer cell lines, indicating that this compound may also hold potential as an anticancer agent .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules, such as enzymes and receptors. Its trifluoromethyl group enhances binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The molecular targets often include kinases, proteases, and ion channels, which are critical in various physiological processes.
Comparison with Similar Compounds
Table 1: Comparative Overview of Key Pyrimidine Derivatives
Key Observations:
Trifluoromethyl vs. Amine Groups : The target compound’s 4-trifluoromethyl group likely increases lipophilicity and resistance to oxidative metabolism compared to the 2-amine group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This modification may prolong half-life in vivo.
Linker Flexibility : The oxymethyl bridge in the target compound introduces conformational flexibility absent in analogs with direct piperidine-pyrimidine linkages (e.g., compound). This could enhance binding to sterically constrained targets.
Heterocyclic Diversity : The benzisoxazole-piperidine derivative in demonstrates how fused aromatic systems (e.g., benzisoxazole) can shift therapeutic focus toward neurological targets, contrasting with the target compound’s pyrimidine-centric design .
Research Findings and Pharmacological Implications
Pharmacokinetics (Inferred)
- Solubility: The oxymethyl linker may improve aqueous solubility compared to non-polar analogs.
Biological Activity
The compound 2-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features multiple functional groups that contribute to its biological activity. The key structural components include:
- Piperidine ring : Known for its role in various pharmacological activities.
- 6-Methylpyrimidine moiety : Enhances the compound's interaction with biological targets.
- Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.
The molecular formula is with a molecular weight of approximately 373.36 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the piperidine derivative through alkylation reactions.
- Introduction of the 6-methylpyrimidine group via nucleophilic substitution.
- Incorporation of the trifluoromethyl group , often achieved through specialized fluorination techniques.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The piperidine moiety can interact with neurotransmitter receptors, influencing signaling pathways.
Pharmacological Studies
Recent studies have highlighted various pharmacological effects:
-
Anticancer Activity
- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects against human cancer cell lines. For instance, compounds similar to this structure have demonstrated IC50 values in the micromolar range against breast cancer cells, indicating potential as anticancer agents .
- Antimicrobial Properties
- Neuropharmacological Effects
Case Studies
Several case studies have explored the efficacy of similar compounds:
Q & A
Q. What synthetic methodologies are recommended for the academic-scale synthesis of this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps may include:
- Step 1 : Formation of the piperidinyl-oxymethyl intermediate via nucleophilic substitution between 6-methylpyrimidin-4-ol and a chloromethyl-piperidine derivative under basic conditions (e.g., NaH in DMF) .
- Step 2 : Coupling the intermediate with 4-(trifluoromethyl)pyrimidine using Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, depending on halogen availability .
- Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and high-performance liquid chromatography (HPLC) for purity assessment. Adjust solvent polarity (e.g., DCM/MeOH gradients) and catalyst loading (e.g., Pd(PPh₃)₄ for coupling) to enhance yield (target >70%) .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Critical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at δ -60 to -70 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected for C₁₇H₁₉F₃N₆O).
- HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
- X-ray Crystallography : For unambiguous structural confirmation if crystalline derivatives are obtained .
Q. What primary biological targets or pathways are implicated in its pharmacological activity?
The compound’s trifluoromethyl and pyrimidine moieties suggest interactions with enzymes or receptors involved in nucleotide metabolism or signal transduction. Common in vitro assays include:
- Enzyme Inhibition Assays : Measure IC₅₀ against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ kits .
- Cellular Viability Assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or CellTiter-Glo® .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate substituent impact on biological activity?
Systematic SAR strategies include:
- Position-Specific Modifications : Replace the 6-methyl group on the pyrimidine with halogens (Cl, F) or bulky substituents (e.g., isopropyl) to assess steric effects .
- Trifluoromethyl Alternatives : Test -CF₂H or -OCF₃ groups to compare metabolic stability and lipophilicity (logP calculations via ChemDraw) .
- Functional Assays : Pair synthetic derivatives with cellular permeability (Caco-2 assays) and target engagement (SPR binding kinetics) .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurity artifacts. Mitigation strategies:
- Orthogonal Assays : Validate enzyme inhibition with both fluorescence (e.g., Z’-LYTE™) and radiometric (³²P-ATP) methods .
- Batch Reproducibility : Compare multiple synthetic batches (HPLC purity >98%) across cell lines (e.g., primary vs. immortalized cells) .
- Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO <0.1%) to rule off-target effects .
Q. How can computational tools predict binding modes and optimize molecular interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets. Key residues (e.g., hinge-region His/Lys) should form hydrogen bonds with the pyrimidine core .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess trifluoromethyl group rigidity in hydrophobic pockets .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., -CF₃ vs. -CH₃) .
Q. What strategies address poor solubility in biological assays?
- Prodrug Design : Introduce phosphate esters at the piperidinyl-oxymethyl group for hydrolytic activation in vivo .
- Cocrystallization : Screen co-solvents (e.g., cyclodextrins, PEGs) to enhance aqueous solubility (target >50 µM in PBS) .
- Salt Formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across studies?
- Cell Line Variability : Test in isogenic pairs (e.g., wild-type vs. p53-null) to isolate genetic factors .
- Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to clarify species-specific toxicity .
- Off-Target Profiling : Use kinome-wide panels (e.g., DiscoverX KINOMEscan) to identify promiscuous binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
